physicochemical properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
physicochemical properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
An In-depth Technical Guide on the Physicochemical Properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted . In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures to offer expert-driven predictions on its synthesis, spectroscopic characteristics, solid-state properties, solubility, and potential biological activities. The methodologies and analytical logic presented herein are grounded in established chemical principles and data from closely related compounds, providing a robust framework for researchers initiating studies on this and similar molecular entities.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] The incorporation of an acetamide moiety and a methoxyphenyl group can further modulate the molecule's electronic and steric properties, influencing its biological target interactions and pharmacokinetic profile. N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a novel compound of interest that combines these key pharmacophores. This guide aims to provide a detailed predictive analysis of its physicochemical properties to facilitate future research and development.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide involves a multi-step process, beginning with the formation of the substituted imidazole core, followed by functionalization at the 2-position.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(4-methoxyphenyl)-1H-imidazole
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To a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in formamide (excess, serving as both reactant and solvent), the mixture is heated to reflux for 4-6 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
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The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-(4-methoxyphenyl)-1H-imidazole.
Step 2: Synthesis of 2-amino-5-(4-methoxyphenyl)-1H-imidazole
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5-(4-methoxyphenyl)-1H-imidazole (1 equivalent) is heated with an excess of ammonia in the presence of an oxidizing agent such as manganese dioxide (MnO₂) in a sealed pressure vessel.
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The reaction is maintained at a high temperature and pressure for several hours.
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After cooling, the vessel is carefully opened, and the excess ammonia is allowed to evaporate.
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The crude product is purified by column chromatography to yield 2-amino-5-(4-methoxyphenyl)-1H-imidazole.
Step 3: Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
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To a solution of 2-amino-5-(4-methoxyphenyl)-1H-imidazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base such as pyridine or triethylamine (1.2 equivalents) is added.
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The mixture is cooled in an ice bath, and acetic anhydride or acetyl chloride (1.1 equivalents) is added dropwise with stirring.
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The reaction is allowed to warm to room temperature and stirred for 2-4 hours.[3]
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The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
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The final compound, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, is purified by recrystallization or column chromatography.
Predicted Physicochemical Properties
The following table summarizes the predicted core physicochemical properties of the target compound.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 231.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Imidazole and acetamide derivatives are typically crystalline solids at room temperature.[4][5] |
| Melting Point | 160-180 °C | Substituted imidazoles often have relatively high melting points due to hydrogen bonding and aromatic stacking.[4][5] |
Predicted Spectroscopic Data
The structural elucidation of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| Acetyl CH₃ | 2.1-2.3 | Singlet (s) | Typical range for acetamide methyl protons.[6] |
| Methoxy OCH₃ | 3.8-3.9 | Singlet (s) | Consistent with methoxy groups on a phenyl ring.[7] |
| Aromatic CH (ortho to OCH₃) | 6.9-7.1 | Doublet (d) | Shielded by the electron-donating methoxy group. |
| Aromatic CH (meta to OCH₃) | 7.4-7.6 | Doublet (d) | Deshielded relative to the ortho protons. |
| Imidazole CH | 7.2-7.4 | Singlet (s) | Chemical shift for a proton on an imidazole ring.[6] |
| Imidazole NH | 11.0-13.0 | Broad Singlet (br s) | Exchangeable proton, typically downfield.[8] |
| Acetamide NH | 9.0-10.0 | Broad Singlet (br s) | Exchangeable proton, characteristic of an amide.[8] |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| Acetyl CH₃ | 23-26 | Typical for an acetamide methyl carbon. |
| Methoxy OCH₃ | 55-57 | Characteristic of a methoxy group on an aromatic ring.[7] |
| Aromatic C (quaternary, attached to OCH₃) | 158-160 | Deshielded due to the oxygen atom. |
| Aromatic CH (ortho to OCH₃) | 114-116 | Shielded by the methoxy group. |
| Aromatic CH (meta to OCH₃) | 128-130 | Less shielded than the ortho carbons. |
| Aromatic C (quaternary, attached to imidazole) | 125-127 | |
| Imidazole C-2 | 145-150 | Carbon attached to two nitrogen atoms in the imidazole ring. |
| Imidazole C-4/C-5 | 115-135 | Chemical shifts for carbons in the imidazole ring. |
| Acetyl C=O | 168-172 | Typical for an amide carbonyl carbon. |
IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (imidazole and amide) | 3200-3400 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (amide) | 1650-1690 (strong) | Stretching |
| C=N and C=C (aromatic and imidazole) | 1450-1600 | Stretching |
| C-O (methoxy) | 1240-1260 (strong) | Asymmetric stretching |
| C-O (methoxy) | 1020-1040 | Symmetric stretching |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 231. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and cleavage of the imidazole ring.
Predicted Solid-State Properties and Solubility
Crystal Structure and Intermolecular Interactions
Based on related imidazole structures, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is predicted to be a crystalline solid.[4] The crystal packing will likely be dominated by intermolecular hydrogen bonds involving the N-H groups of the imidazole and acetamide moieties and the oxygen atom of the carbonyl group. Pi-pi stacking interactions between the aromatic and imidazole rings may also contribute to the crystal lattice stability.
Caption: Potential hydrogen bonding network in the solid state.
Solubility Profile
The solubility of a compound is a critical parameter in drug development.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of polar N-H and C=O groups is offset by the largely nonpolar aromatic and imidazole rings. Acetamide itself is highly soluble in water, but substitution with larger hydrophobic groups drastically reduces aqueous solubility.[9][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for organic compounds. |
| Methanol/Ethanol | Moderately soluble | The compound is expected to have some solubility in polar protic solvents. |
| Dichloromethane/Chloroform | Moderately soluble | The molecule has sufficient nonpolar character to dissolve in these solvents. |
| Hexane/Ether | Insoluble | The polarity of the amide and imidazole groups will prevent dissolution in nonpolar solvents. |
Potential Biological Activities
While the specific biological profile of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is unknown, the constituent moieties suggest several potential areas of pharmacological interest.
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Anticancer Activity: Many imidazole and benzimidazole derivatives have been investigated as anticancer agents.[2][3] The 4-methoxyphenyl group is also present in numerous compounds with cytotoxic effects.
-
Anti-inflammatory Activity: Certain acetamide derivatives have shown potential as anti-inflammatory agents.[11]
-
Antimicrobial Activity: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.[6]
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the based on the known characteristics of structurally related compounds. The proposed synthetic route, along with the predicted spectroscopic, solid-state, and solubility data, offers a valuable starting point for researchers. The potential for diverse biological activities makes this compound and its analogs attractive targets for further investigation in medicinal chemistry and drug discovery.
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